molecular formula C8H5N3 B1394175 3-Ethynylimidazo[1,2-b]pyridazine CAS No. 943320-61-4

3-Ethynylimidazo[1,2-b]pyridazine

Cat. No.: B1394175
CAS No.: 943320-61-4
M. Wt: 143.15 g/mol
InChI Key: VYOHSFQVMLAURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylimidazo[1,2-b]pyridazine is a chemical compound with the CAS Number: 943320-61-4 and a molecular weight of 143.15 . It is a solid substance .


Molecular Structure Analysis

The linear formula of this compound is C8H5N3 . For a more detailed molecular structure analysis, it would be beneficial to refer to a resource that provides the specific structure, such as a chemistry database or a peer-reviewed paper.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 143.15 and a predicted density of 1.15±0.1 g/cm3 .

Scientific Research Applications

Inhibition of Enzymes and Anti-Proliferative Effects

  • Pyrazole[3,4-d]pyridazine derivatives, closely related to 3-Ethynylimidazo[1,2-b]pyridazine, have demonstrated effectiveness as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are crucial in various physiological processes (Taslimi et al., 2019).
  • Imidazo[1,2-b]pyridazine compounds have been identified for their potent acetylcholinesterase inhibitory activity, which is significant in the context of neurological disorders. Furthermore, these compounds show anti-proliferative effects in certain cell lines, indicating potential applications in cancer research (Sharma et al., 2021).

Potential in Medicinal Chemistry

  • Imidazo[1,2-b]pyridazine is a key heterocyclic nucleus providing various bioactive molecules. It has been explored for therapeutic applications in medicine, with a focus on structure-activity relationships, enhancing its significance in drug development (Garrido et al., 2021).

Antiviral Activities

  • Certain derivatives of imidazo[1,2-b]pyridazine have shown promising antiviral activity. For instance, some compounds demonstrated significant inhibitory effects on the replication of viruses like hepatitis C and bovine viral diarrhoea virus, suggesting their potential as antiviral agents (Enguehard-Gueiffier et al., 2013).

Anticancer Applications

  • Novel 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazine derivatives have been studied for their anticancer activity against various cancer cell lines. Some of these compounds exhibited potent activity, indicating their potential use in cancer therapy (Chidella et al., 2020).

Synthesis and Modification

  • Synthesis techniques and modifications of imidazo[1,2-b]pyridazine compounds have been explored, focusing on improving their biological activity and potential applicability in various therapeutic areas (Hiebel & Berteina‐Raboin, 2015).

Binding to Amyloid Plaques

  • Some imidazo[1,2-b]pyridazine derivatives have shown binding affinity to amyloid plaques, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Zeng et al., 2010).

Application in Kinase Inhibition

  • The imidazo[1,2-b]pyridazine scaffold has been used to synthesize kinase inhibitors, showing potential in targeting eukaryotic kinases including those in parasites, indicating its role in developing treatments for parasitic diseases (Bendjeddou et al., 2017).

Safety and Hazards

The safety information for 3-Ethynylimidazo[1,2-b]pyridazine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-Ethynylimidazo[1,2-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an allosteric inhibitor, binding to specific sites on enzymes and altering their activity. For example, it has been shown to inhibit kidney-type glutaminase (GLS1), an enzyme involved in glutamine metabolism . By binding to GLS1, this compound disrupts the enzyme’s function, leading to changes in cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GLS1 can lead to reduced glutamine metabolism, affecting cell proliferation and survival . Additionally, this compound has been observed to impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its ability to inhibit GLS1 is a prime example of enzyme inhibition, where the compound binds to an allosteric site on the enzyme, preventing its normal function . This inhibition leads to a cascade of changes in cellular metabolism, ultimately affecting cell function and viability. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at temperatures between 2-8°C . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained inhibition of GLS1 and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit GLS1, leading to desired therapeutic outcomes. At higher doses, this compound can cause toxic or adverse effects, such as cellular damage or organ dysfunction . Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition of GLS1 without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with GLS1. By inhibiting GLS1, the compound disrupts glutamine metabolism, leading to changes in metabolic flux and metabolite levels . This disruption can affect the production of key metabolites, such as glutamate and alpha-ketoglutarate, which are essential for cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound may bind to proteins or other biomolecules, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with GLS1 may localize it to mitochondria, where GLS1 is predominantly found. This localization is essential for the compound’s inhibitory effects on GLS1 and its subsequent impact on cellular metabolism.

Properties

IUPAC Name

3-ethynylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHSFQVMLAURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2N1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676599
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943320-61-4
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943320-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylimidazo(1,2-b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethynylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-((trimethylsilyl)ethynyl) imidazo[1,2-b]pyridazine (28.46 g, 0.132 mol) in 200 mL of THF was added 145 mL (0.145 mol) of tetrabutylammonium fluoride (1.0M in THF) at ambient temperature. The solution was stirred for 15 min, concentrated, and the crude product purified by silica gel flash chromatography (eluted with 0-5% MeOH/DCM) to provide 17.84 g of product.
Quantity
28.46 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethynylimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Ethynylimidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
3-Ethynylimidazo[1,2-b]pyridazine
Reactant of Route 5
Reactant of Route 5
3-Ethynylimidazo[1,2-b]pyridazine
Reactant of Route 6
3-Ethynylimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.